1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea
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Overview
Description
1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea is a chemical compound with the molecular formula C23H24N2O3 and a molecular weight of 376.459 g/mol It is characterized by the presence of two benzyl groups and a 2,5-dimethoxyphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with benzyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diethyl-3-(2,5-dimethoxyphenyl)urea
- 1,1-Dibutyl-3-(2,5-dimethoxyphenyl)urea
- 1,1-Diisobutyl-3-(2,5-dimethoxyphenyl)urea
Uniqueness
1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea is unique due to the presence of benzyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, the benzyl groups may enhance the compound’s ability to interact with specific molecular targets, potentially leading to distinct biological effects .
Properties
CAS No. |
86764-65-0 |
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Molecular Formula |
C23H24N2O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2,5-dimethoxyphenyl)urea |
InChI |
InChI=1S/C23H24N2O3/c1-27-20-13-14-22(28-2)21(15-20)24-23(26)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,16-17H2,1-2H3,(H,24,26) |
InChI Key |
IYXIKYXLEDBNMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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